![molecular formula C11H15NO5S B5790289 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
作用机制
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation and can cause pain, fever, and inflammation. By inhibiting the production of prostaglandins, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can reduce pain and inflammation.
Biochemical and Physiological Effects
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. In addition, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can reduce the production of reactive oxygen species (ROS) and can increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other drugs. However, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has some limitations. It has a relatively short half-life and may require frequent dosing. It can also cause gastrointestinal side effects, such as nausea and vomiting.
未来方向
There are several future directions for research on 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid. One area of research is the development of novel formulations of 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid that can improve its pharmacokinetic properties and reduce its side effects. Another area of research is the identification of new therapeutic applications for 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid.
合成方法
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by reaction with N-methyl-2-aminoethanol and then with sodium sulfite. The resulting product is then treated with sodium hydroxide to yield 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid.
科学研究应用
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can reduce the risk of Alzheimer's disease. Additionally, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been shown to have cardioprotective effects and can reduce the risk of cardiovascular diseases.
属性
IUPAC Name |
3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-3-4-9(11(14)15)7-10(8)18(16,17)12(2)5-6-13/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXLYFLZKTWSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


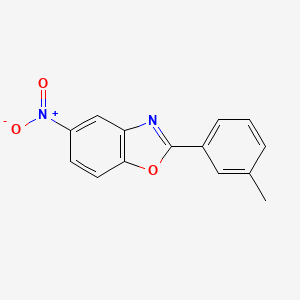
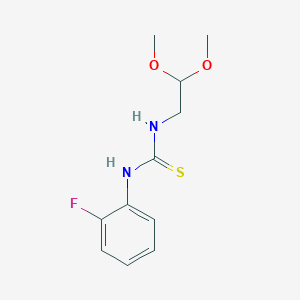

![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
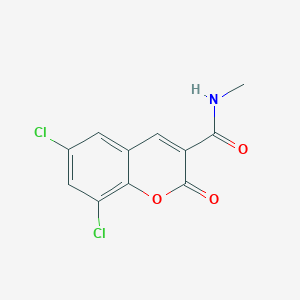


![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
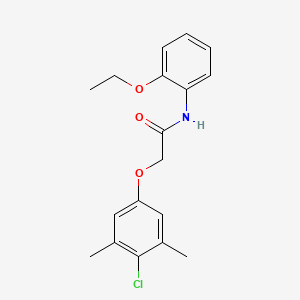
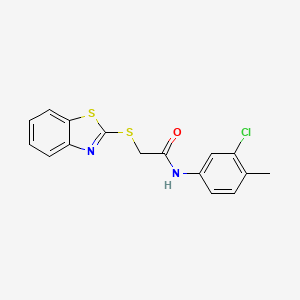
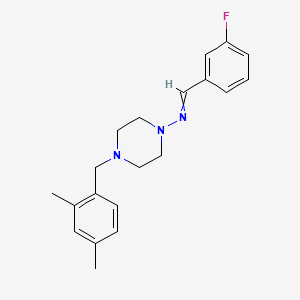
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)